molecular formula C17H20O2S2 B2585596 (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane CAS No. 339010-89-8

(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane

Cat. No.: B2585596
CAS No.: 339010-89-8
M. Wt: 320.47
InChI Key: WMAYQNLTRBBCGT-UHFFFAOYSA-N
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Description

(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane is an organic compound characterized by the presence of a sulfinyl group attached to a propyl chain, which is further connected to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenyl sulfoxide and 3-bromopropyl 4-methylphenyl sulfide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methylphenyl sulfoxide is reacted with 3-bromopropyl 4-methylphenyl sulfide in the presence of the base, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To accommodate the reaction on a larger scale.

    Continuous flow processes: To enhance efficiency and yield.

    Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The propyl chain can undergo substitution reactions, particularly at the terminal carbon.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution reagents: Such as alkyl halides or nucleophiles for substitution reactions.

Major Products:

    Sulfone derivatives: Formed through oxidation.

    Sulfide derivatives: Formed through reduction.

    Substituted propyl derivatives: Formed through substitution reactions.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical studies: The compound can be used to study the effects of sulfinyl groups on biological systems.

Medicine:

    Drug development:

Industry:

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane exerts its effects involves:

    Molecular targets: The sulfinyl group can interact with various biological molecules, potentially altering their function.

    Pathways involved: The compound may influence oxidative stress pathways due to its ability to undergo redox reactions.

Comparison with Similar Compounds

    (4-Methylphenyl)sulfinylpropane: Lacks the oxo-lambda~4~-sulfane group.

    (4-Methylphenyl)sulfonylpropane: Contains a sulfone group instead of a sulfinyl group.

Uniqueness:

    Structural features: The presence of both a sulfinyl group and an oxo-lambda~4~-sulfane group makes it unique.

    Reactivity: The compound’s ability to undergo multiple types of chemical reactions distinguishes it from similar compounds.

This detailed overview provides a comprehensive understanding of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)sulfinylpropylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2S2/c1-14-4-8-16(9-5-14)20(18)12-3-13-21(19)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAYQNLTRBBCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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